

Derazantinib in FGFR-Driven Cancers: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Derazantinib

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Abstract

Derazantinib (ARQ-087) is an orally bioavailable, multi-kinase inhibitor with potent activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of **derazantinib** in FGFR-driven cancers, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapeutic agent.

Introduction to Derazantinib

Derazantinib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain.[1][2] This action prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1][2] Notably, **derazantinib** exhibits a spectrum-selective kinase inhibition profile, potently targeting FGFR1, FGFR2, and FGFR3, with lower activity against FGFR4.[1][6] In addition to its effects on FGFR, **derazantinib** also inhibits other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, DDR2, PDGFR β , and KIT.[1][7][8] This broader activity,

particularly the inhibition of CSF1R, may contribute to its anti-tumor effects by modulating the tumor microenvironment.[8][9]

Mechanism of Action

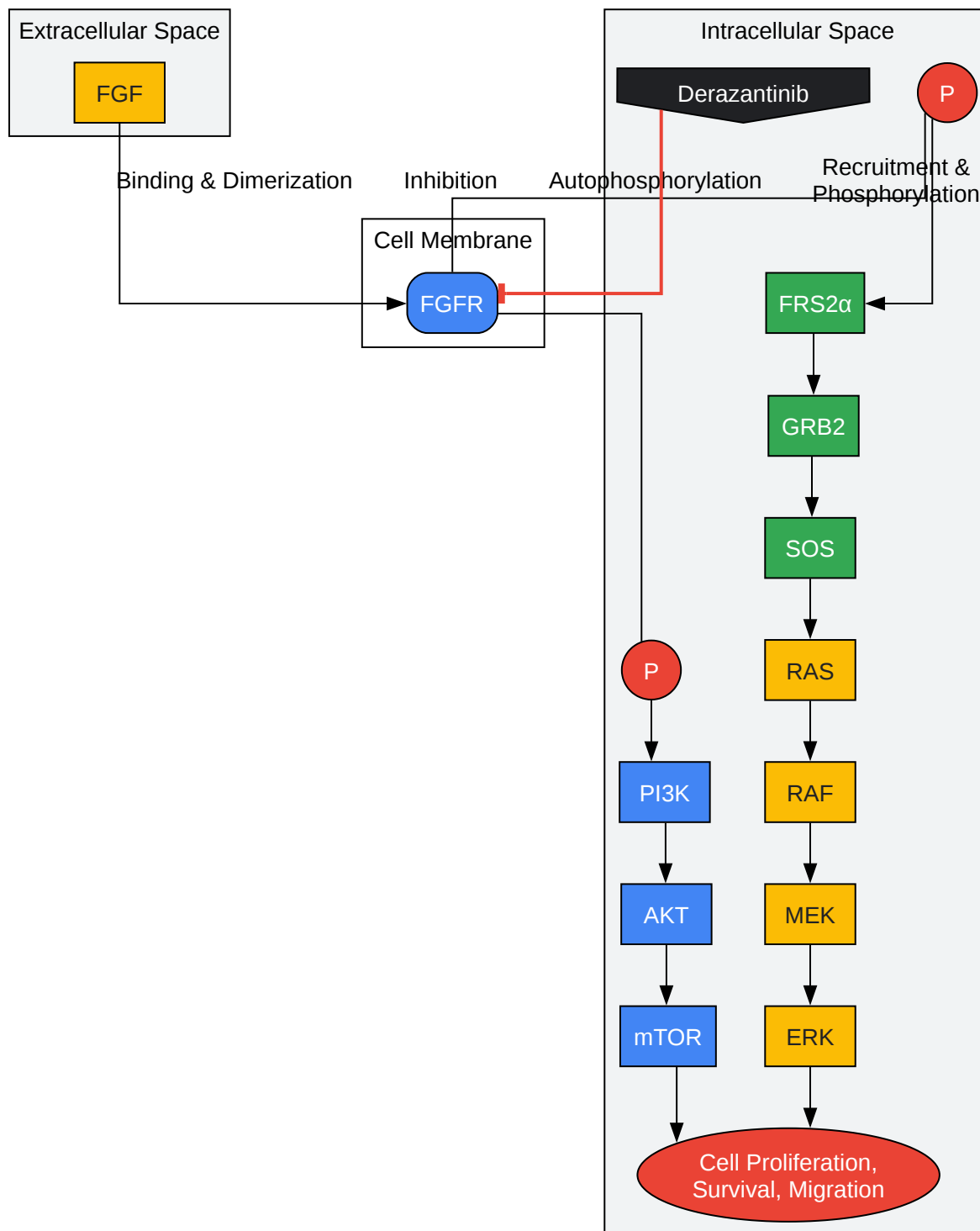
Direct Inhibition of FGFR Kinase Activity

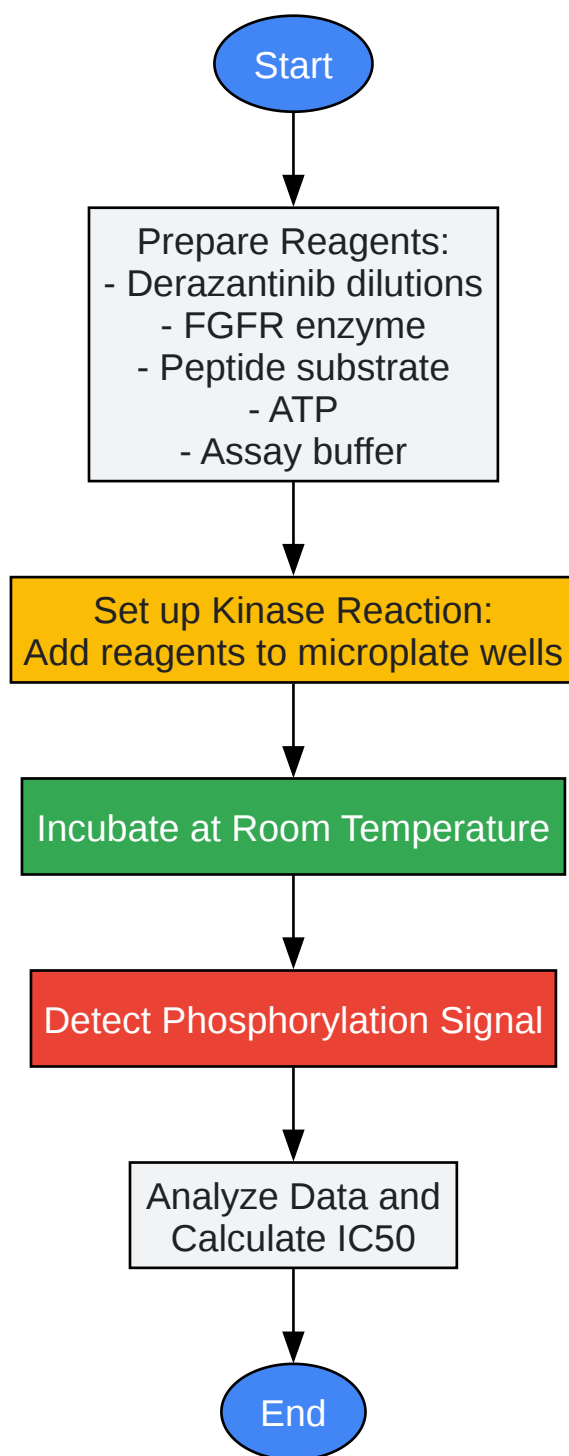
Derazantinib functions as an ATP-competitive inhibitor of FGFR kinases.[1][2] It is capable of inhibiting both the inactive and fully active forms of the FGFR kinase, thereby preventing the initiation and propagation of downstream signaling.[1] By occupying the ATP-binding site, **derazantinib** blocks the transfer of phosphate from ATP to tyrosine residues on the FGFR and its substrates. This inhibition of autophosphorylation is a critical step in halting the oncogenic signaling driven by aberrant FGFR activation.[1]

Downstream Signaling Pathway Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression, proliferation, and survival.

Derazantinib's inhibition of FGFR autophosphorylation effectively blocks the activation of these key downstream signaling nodes.[2] Preclinical studies have demonstrated that treatment with **derazantinib** leads to a dose-dependent reduction in the phosphorylation of FGFR, FRS2- α (FGFR Substrate 2 α), ERK (Extracellular signal-regulated kinase), and AKT.[1][2] This comprehensive blockade of downstream signaling ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells with dysregulated FGFR signaling.[1][2]





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